![molecular formula C18H24N4O2S2 B2812593 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034465-44-4](/img/structure/B2812593.png)

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

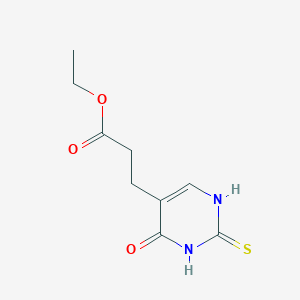

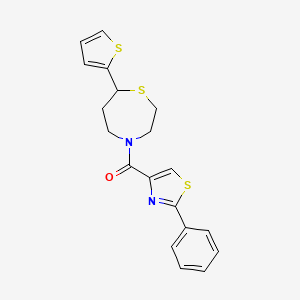

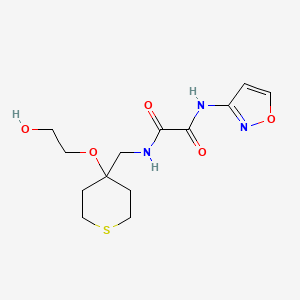

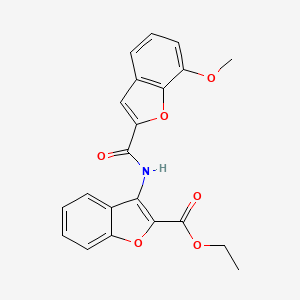

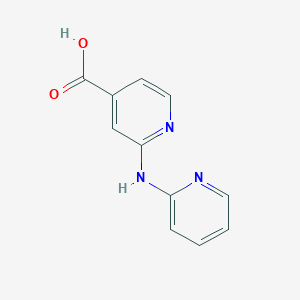

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H24N4O2S2 and its molecular weight is 392.54. The purity is usually 95%.

BenchChem offers high-quality N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One-Pot Synthesis of Heterocyclic Compounds : Research into the synthesis of related heterocyclic sulfonamides, including those with a benzo[b]thiophene moiety, has led to the development of one-pot synthesis methods. These methods efficiently produce imidazo[1,2-a]pyridin-3-ylsulfonamides and imidazo[2,1-b]thiazol-5-ylsulfonamides, indicating a versatile approach to creating a wide range of heterocyclic compounds for further pharmacological study (Rozentsveig et al., 2013).

Pharmacological Applications

Cardiac Electrophysiological Activity : Compounds structurally related to the one have been synthesized and shown to exhibit cardiac electrophysiological activity. These compounds, including N-substituted imidazolylbenzamides or benzene-sulfonamides, have demonstrated potency in vitro comparable to that of known class III agents, indicating their potential use in treating reentrant arrhythmias (Morgan et al., 1990).

Antitumor and Antibacterial Agents : Novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives have been synthesized and shown significant in vitro activity against various cancer cell lines and bacterial strains. This research highlights the compound's potential applications in developing new antitumor and antibacterial agents (Hafez et al., 2017).

Mechanistic Insights and Biological Activity

Investigation of Tautomeric Behavior : The study of sulfonamide derivatives, including those with benzo[b]thiophene and imidazole moieties, has included investigations into their tautomeric behavior. Such research provides essential insights into the relationship between molecular conformation and pharmaceutical activity, potentially guiding the design of more effective therapeutic agents (Erturk et al., 2016).

Ocular Hypotensive Activity : Derivatives of benzo[b]thiophene-2-sulfonamide have been explored for their potential utility as topically active inhibitors of ocular carbonic anhydrase, useful in treating glaucoma. This research illustrates the compound's relevance in developing treatments for ocular conditions (Graham et al., 1989).

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S2/c1-13(2)22-10-18(19-12-22)26(23,24)20-9-16(21(3)4)15-11-25-17-8-6-5-7-14(15)17/h5-8,10-13,16,20H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJSVUZUASIGFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-Benzodioxol-5-yl)-5-[(dimethylsulfamoylamino)methyl]-2-oxo-1,3-oxazolidine](/img/structure/B2812511.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2812519.png)

![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2812523.png)

![4-(sec-butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812525.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2812526.png)

![8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812527.png)

![1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2812533.png)